![molecular formula C16H14FNO5S B2381989 7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole CAS No. 2411264-66-7](/img/structure/B2381989.png)
7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole, also known as FSMI, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用機序
The mechanism of action of FSIM is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in cellular processes. FSIM has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It also inhibits the activity of NF-kB, a transcription factor involved in the regulation of immune and inflammatory responses. In addition, FSIM has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
FSIM has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer cells, FSIM induces apoptosis, inhibits cell proliferation, and suppresses tumor growth. In inflammation, FSIM reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of immune cells. In neurological disorders, FSIM reduces oxidative stress and inflammation, and protects neurons from damage.
実験室実験の利点と制限
FSIM has several advantages for lab experiments, including its high potency and selectivity, and its ability to inhibit multiple pathways involved in cellular processes. However, FSIM also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on FSIM, including the development of more efficient synthesis methods, the identification of new targets and pathways for FSIM, and the evaluation of its potential in combination with other drugs for cancer treatment and other diseases. Additionally, the development of FSIM analogs with improved pharmacological properties could lead to the discovery of new drugs with therapeutic potential.
合成法
The synthesis of FSIM involves a multi-step process that begins with the reaction of 4-methoxybenzylamine with 4-fluorobenzoyl chloride to form 4-methoxybenzyl 4-fluorobenzoate. This intermediate is then reacted with 2,3-dioxo-1H-isoindole-7-sulfonyl chloride to produce FSIM. The overall yield of this synthesis method is approximately 43%.
科学的研究の応用
FSIM has been extensively studied for its potential applications in various scientific research areas, including cancer treatment, inflammation, and neurological disorders. In cancer treatment, FSIM has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers. Inflammation is a common factor in many diseases, and FSIM has been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In neurological disorders, FSIM has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
7-fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO5S/c1-22-12-7-5-11(6-8-12)9-18-10-14-13(16(18)19)3-2-4-15(14)23-24(17,20)21/h2-8H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWUTPXFYUXWDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)C=CC=C3OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


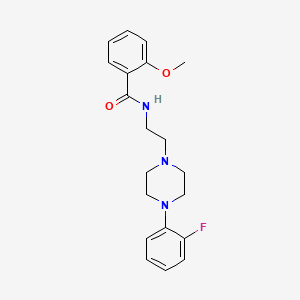
![N-(2,4-difluorophenyl)-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2381909.png)
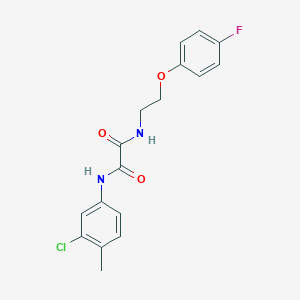
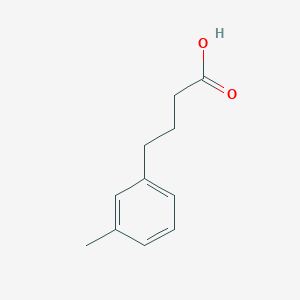
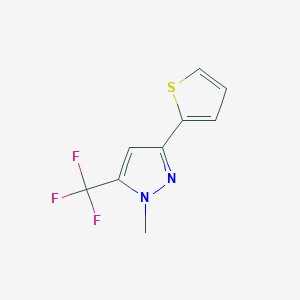
![3-[4-Amino-3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2381917.png)
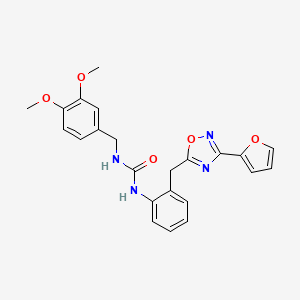
![2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
![2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2381925.png)
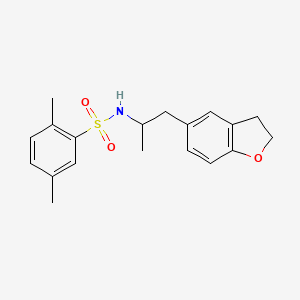
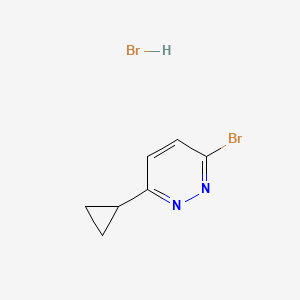
![1-(4-fluorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381929.png)
